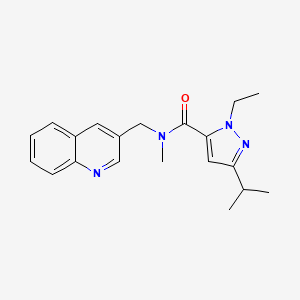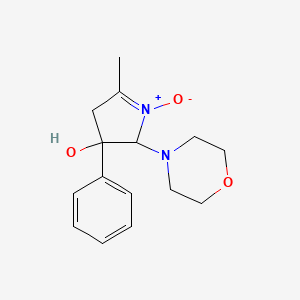![molecular formula C16H24N2O3S B5520397 (3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound (3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole is involved in various chemical synthesis processes and demonstrates interesting reactivity patterns. For instance, the generation and trapping of pyrimidinones through Diels-Alder and Michael additions showcase the reactivity of similar sulfone-fused compounds. These reactions lead to the formation of adducts and thioethers, highlighting the compound's potential in synthesizing complex molecular architectures (Tomé, A., Cavaleiro José A.S., & Storr, R., 1996).
Materials Science
In materials science, derivatives of pyrroles and related compounds are often explored for their electronic and photovoltaic properties. For example, studies on the degradation of organic solar cells due to air exposure investigate blends of conjugated polymers with fullerene derivatives, providing insights into the stability and performance of organic photovoltaic materials under environmental conditions (Kawano, K., et al., 2006).
Biomedical Applications
In biomedical research, compounds with pyrrole structures are frequently examined for their therapeutic potential. For instance, the synthesis and evaluation of novel sulfonamido moieties containing pyrroles and pyrrolo[2,3-d]pyrimidines demonstrate significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (El-Gaby, M., et al., 2002).
Advanced Polymer Synthesis
Research in advanced polymer synthesis also leverages compounds with complex pyrrole structures. The development of soluble fluorinated polyamides containing pyridine and sulfone moieties, for instance, showcases the utility of pyrrole derivatives in creating high-performance polymers with desirable properties such as solubility, thermal stability, and low dielectric constants (Liu, X.-L., et al., 2013).
Propriétés
IUPAC Name |
(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-7-12(2)16(8-15(11)21-4)22(19,20)18-9-13-5-6-17(3)14(13)10-18/h7-8,13-14H,5-6,9-10H2,1-4H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVTQIHSOASLB-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CC3CCN(C3C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C[C@@H]3CCN([C@@H]3C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
